molecular formula C6H5BrN4 B15093877 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine

6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine

Cat. No.: B15093877
M. Wt: 213.03 g/mol
InChI Key: HENBZIMRXCCXLO-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound with the molecular formula C6H5BrN4. It is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure, which is a bicyclic system containing nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine can be achieved through various synthetic routes. Some of the common methods include:

    Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired triazine compound.

    Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.

    Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium salts, which undergo further reactions to yield the desired compound.

    Multistep Synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

    Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.

    Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine compounds to form the desired triazine structure.

Chemical Reactions Analysis

6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly as a core structure in antiviral and anticancer drugs.

    Biological Research: It is used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate cellular signaling pathways by interacting with receptors and other proteins involved in these pathways .

Comparison with Similar Compounds

6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazin-2-amine

InChI

InChI=1S/C6H5BrN4/c7-4-1-5-2-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)

InChI Key

HENBZIMRXCCXLO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C=C1Br)N

Origin of Product

United States

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